molecular formula C10H8Cl2O3 B1323761 Ethyl 2,5-dichlorobenzoylformate CAS No. 951888-22-5

Ethyl 2,5-dichlorobenzoylformate

Cat. No.: B1323761
CAS No.: 951888-22-5
M. Wt: 247.07 g/mol
InChI Key: OUWSHRVGVNBTAE-UHFFFAOYSA-N
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Description

Ethyl 2,5-dichlorobenzoylformate is an organic compound with the molecular formula C10H8Cl2O3 It is a derivative of benzoylformate, where the benzene ring is substituted with two chlorine atoms at the 2 and 5 positions

Scientific Research Applications

Ethyl 2,5-dichlorobenzoylformate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: It is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Material Science: It can be used in the preparation of polymers and other materials with specific properties.

    Biological Studies: It is employed in studies investigating the effects of chlorinated aromatic compounds on biological systems.

Safety and Hazards

While specific safety and hazard information for Ethyl 2,5-dichlorobenzoylformate is not available, general precautions for handling similar chemical compounds include avoiding dust formation, avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2,5-dichlorobenzoylformate can be synthesized through several methods. One common approach involves the esterification of 2,5-dichlorobenzoic acid with ethyl formate in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,5-dichlorobenzoylformate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to yield 2,5-dichlorobenzoic acid and ethanol.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Nucleophilic Substitution: Substituted benzoylformates.

    Hydrolysis: 2,5-dichlorobenzoic acid and ethanol.

    Reduction: 2,5-dichlorobenzyl alcohol.

Mechanism of Action

The mechanism of action of ethyl 2,5-dichlorobenzoylformate depends on its specific application. In pharmaceuticals, it may act by inhibiting certain enzymes or interacting with specific receptors. The presence of chlorine atoms can enhance its binding affinity and selectivity towards molecular targets. The ester group allows for hydrolysis, releasing the active form of the compound in biological systems.

Comparison with Similar Compounds

  • Ethyl 2,4-dichlorobenzoylformate
  • Ethyl 3,5-dichlorobenzoylformate
  • Ethyl 2,5-dibromobenzoylformate

Comparison: Ethyl 2,5-dichlorobenzoylformate is unique due to the specific positioning of chlorine atoms, which can influence its reactivity and interaction with other molecules. Compared to its analogs with different halogen substitutions or positions, it may exhibit distinct chemical and biological properties, making it suitable for specific applications.

Properties

IUPAC Name

ethyl 2-(2,5-dichlorophenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O3/c1-2-15-10(14)9(13)7-5-6(11)3-4-8(7)12/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUWSHRVGVNBTAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=C(C=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801282853
Record name Ethyl 2,5-dichloro-α-oxobenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801282853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951888-22-5
Record name Ethyl 2,5-dichloro-α-oxobenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951888-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2,5-dichloro-α-oxobenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801282853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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